molecular formula C22H27NO3S B453436 METHYL 2-(3-CYCLOPENTYLPROPANAMIDO)-4-(3,4-DIMETHYLPHENYL)THIOPHENE-3-CARBOXYLATE

METHYL 2-(3-CYCLOPENTYLPROPANAMIDO)-4-(3,4-DIMETHYLPHENYL)THIOPHENE-3-CARBOXYLATE

Cat. No.: B453436
M. Wt: 385.5g/mol
InChI Key: CBMBLMOHCKXOBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 2-(3-CYCLOPENTYLPROPANAMIDO)-4-(3,4-DIMETHYLPHENYL)THIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a cyclopentyl group, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-(3-CYCLOPENTYLPROPANAMIDO)-4-(3,4-DIMETHYLPHENYL)THIOPHENE-3-CARBOXYLATE typically involves multiple steps, including the formation of the thiophene ring and the subsequent attachment of the cyclopentyl and dimethylphenyl groups. Common synthetic routes may involve the use of reagents such as organolithium compounds, Grignard reagents, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-(3-CYCLOPENTYLPROPANAMIDO)-4-(3,4-DIMETHYLPHENYL)THIOPHENE-3-CARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups on the thiophene ring or the phenyl ring are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

METHYL 2-(3-CYCLOPENTYLPROPANAMIDO)-4-(3,4-DIMETHYLPHENYL)THIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of METHYL 2-(3-CYCLOPENTYLPROPANAMIDO)-4-(3,4-DIMETHYLPHENYL)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-2-thiophenecarboxylate
  • Methyl 3-chlorothiophene-2-carboxylate
  • Methyl 3-aminosulfonylthiophene-2-carboxylate

Uniqueness

METHYL 2-(3-CYCLOPENTYLPROPANAMIDO)-4-(3,4-DIMETHYLPHENYL)THIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H27NO3S

Molecular Weight

385.5g/mol

IUPAC Name

methyl 2-(3-cyclopentylpropanoylamino)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate

InChI

InChI=1S/C22H27NO3S/c1-14-8-10-17(12-15(14)2)18-13-27-21(20(18)22(25)26-3)23-19(24)11-9-16-6-4-5-7-16/h8,10,12-13,16H,4-7,9,11H2,1-3H3,(H,23,24)

InChI Key

CBMBLMOHCKXOBX-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=CSC(=C2C(=O)OC)NC(=O)CCC3CCCC3)C

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=C2C(=O)OC)NC(=O)CCC3CCCC3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.